molecular formula C11H18ClN B12351414 Methyl({[4-(propan-2-yl)phenyl]methyl})amine hydrochloride

Methyl({[4-(propan-2-yl)phenyl]methyl})amine hydrochloride

Cat. No.: B12351414
M. Wt: 199.72 g/mol
InChI Key: UENIQSMGNXHVLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl({[4-(propan-2-yl)phenyl]methyl})amine hydrochloride is an organic compound with the molecular formula C11H17N·HCl. It is a derivative of benzylamine, where the benzyl group is substituted with a propan-2-yl group. This compound is commonly used in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl({[4-(propan-2-yl)phenyl]methyl})amine hydrochloride typically involves the reaction of 4-(propan-2-yl)benzyl chloride with methylamine. The reaction is carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The product is then purified by recrystallization or distillation.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control of reaction conditions and higher yields. The use of automated systems also ensures consistent quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl({[4-(propan-2-yl)phenyl]methyl})amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amides or nitriles.

    Reduction: It can be reduced to form secondary or tertiary amines.

    Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Formation of benzyl nitrile or benzamide.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of brominated or nitrated benzyl derivatives.

Scientific Research Applications

Methyl({[4-(propan-2-yl)phenyl]methyl})amine hydrochloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of Methyl({[4-(propan-2-yl)phenyl]methyl})amine hydrochloride involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Methiopropamine: An organic compound structurally related to methamphetamine, used as a research chemical.

    Benzylamine: A simpler analog without the propan-2-yl substitution.

    N-Methylbenzylamine: Similar structure but without the propan-2-yl group.

Uniqueness

Methyl({[4-(propan-2-yl)phenyl]methyl})amine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it valuable in various research and industrial applications, where its specific reactivity and interactions are advantageous.

Properties

Molecular Formula

C11H18ClN

Molecular Weight

199.72 g/mol

IUPAC Name

N-methyl-1-(4-propan-2-ylphenyl)methanamine;hydrochloride

InChI

InChI=1S/C11H17N.ClH/c1-9(2)11-6-4-10(5-7-11)8-12-3;/h4-7,9,12H,8H2,1-3H3;1H

InChI Key

UENIQSMGNXHVLI-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)CNC.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.